molecular formula C11H12F2O3 B8325409 Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate

Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate

Cat. No. B8325409
M. Wt: 230.21 g/mol
InChI Key: PGNLSFYJKYVEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C11H12F2O3 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H12F2O3/c1-2-16-10(15)4-3-7-5-8(12)11(13)9(14)6-7/h5-6,14H,2-4H2,1H3

InChI Key

PGNLSFYJKYVEOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L Parr hydrogenation flask was charged with ethyl (2E)-3-(3,4-difluoro-5-hydroxyphenyl)-2-propenoate (91.1 g) and 750 mL of absolute ethanol. The solution was deoxygenated by bubbling nitrogen for 15 minutes. To this was added 10.15 g of catalyst (5% Pd/C—wet) and placed under hydrogen atmosphere (55 psi). After 21 h of stirring, starting material was still present so the reaction was filtered, washed with methanol and DCM and concentrated. The residue was diluted with 550 mL of absolute ethanol and deoxygenated by bubbling nitrogen for 30 minutes. An additional 9.32 g of 10% Pd/C (dry) was added and the reaction placed under hydrogen atmosphere (60 psi) for another 22 h. The reaction was still not complete. The reaction was then filtered as above and the residue was dissolved in 450 mL of ethanol and an additional 10 g of 10% Pd/C (dry) was added and the reaction placed under hydrogen atmosphere (60 psi) for another 20 h. The reaction was then filtered though a pad of Celite and washed with CH3OH and CH2Cl2 and concentrated to get the desired product (86.9 g) in 95% yield.
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
95%

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